
(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Biological Activity
The compound (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Recent studies have highlighted the diverse biological effects of oxadiazole derivatives, making this compound a subject of interest for further investigation.
Chemical Structure
The molecular formula of the compound is C19H24ClN3O2, with a molecular weight of 365.87 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activities of compounds containing oxadiazole and piperidine rings have been extensively studied. These compounds exhibit a range of pharmacological properties including:
- Anticancer Activity : Oxadiazole derivatives have shown effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, a study indicated that compounds with similar oxadiazole structures exhibited IC50 values ranging from 0.63 to 92.4 µM against various cancer cell lines including colon and lung cancers .
Antimicrobial Properties
Research has shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, several synthesized derivatives were evaluated for their antibacterial efficacy, revealing significant inhibitory effects .
Anti-inflammatory Effects
Compounds in this class have been noted for their ability to reduce inflammation through the inhibition of COX enzymes. This is critical in managing conditions characterized by chronic inflammation.
Case Studies
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the piperidine ring enhances this effect by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit the growth of various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate to Strong |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Weak to Moderate |
These findings suggest that (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone could be evaluated as a potential antibacterial agent.
Anticancer Activity
Compounds featuring oxadiazole moieties have been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
A notable study demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 12.3 |
A549 (Lung Cancer) | 18.7 |
These results highlight the potential of the compound as a lead structure for developing new anticancer agents.
Neuropharmacological Potential
The structural characteristics of this compound suggest applications in treating neurological disorders. The piperidine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have shown interactions with neurotransmitter systems such as serotonin and dopamine receptors.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various oxadiazole derivatives against clinical bacterial strains, it was found that modifications in the side chains significantly influenced antibacterial potency. The study concluded that further optimization of the target compound could enhance its efficacy.
Study 2: Anticancer Activity
A research project focused on the synthesis and evaluation of oxadiazole derivatives revealed promising results in inducing apoptosis in cancer cells. The study highlighted specific structural features that contributed to increased cytotoxicity.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGNIORVSKLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.